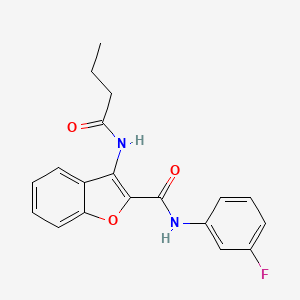

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-(butanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-6-16(23)22-17-14-9-3-4-10-15(14)25-18(17)19(24)21-13-8-5-7-12(20)11-13/h3-5,7-11H,2,6H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSJWPXAWWIWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method employs palladium catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates .

Chemical Reactions Analysis

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-tumor and antibacterial agent . In medicine, it is being explored for its potential therapeutic effects against various diseases, including cancer and viral infections . In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain enzymes involved in tumor growth and viral replication .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of 3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide with its analogs:

Key Observations :

- Lipophilicity : The butyramido group in the target compound balances hydrophobicity and solubility, whereas the 2-ethylbutanamido analog (C₂₁H₂₁FN₂O₃) exhibits higher molecular weight and lipophilicity, which may affect bioavailability .

- Bioactivity : Methoxy-substituted benzofurans demonstrate antioxidant activity (Table 3, ), suggesting that electron-donating groups at position 7 may enhance radical scavenging.

Biological Activity

3-butyramido-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 300.31 g/mol. The presence of the fluorine atom and the benzofuran moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neuronal signaling and possibly exhibiting neuroprotective effects.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.

Antioxidant and Neuroprotective Effects

Research has indicated that derivatives of benzofuran compounds exhibit neuroprotective properties. In a study involving similar benzofuran derivatives, compounds were evaluated for their ability to protect against NMDA-induced excitotoxicity in cultured rat cortical neurons. Notably, certain structural modifications enhanced neuroprotective effects, suggesting that this compound might possess comparable activities .

Study 1: Neuroprotection

In a comparative study, several benzofuran derivatives were tested for neuroprotective effects against excitotoxic damage. The findings revealed that compounds with specific substitutions (such as methyl or hydroxyl groups) exhibited enhanced protective actions similar to established neuroprotectants like memantine . This suggests that this compound could be a candidate for further neuropharmacological studies.

Study 2: Anticancer Activity

A study examining various benzofuran derivatives found that certain compounds displayed significant antiproliferative activity against human cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that specific functional groups were crucial for enhancing cytotoxicity . This reinforces the hypothesis that this compound may also exhibit similar anticancer properties.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.